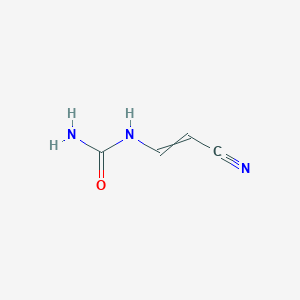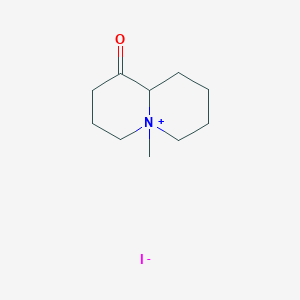
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is a chemical compound with the molecular formula C10H18INO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide typically involves the reaction of quinolizidine derivatives with methylating agents and iodide sources. One common method includes the reaction of 5-methyl-1-oxooctahydroquinolizine with methyl iodide under controlled conditions to yield the desired iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizinium derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolizinium compounds .
Scientific Research Applications
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various quinolizinium derivatives, which are studied for their unique chemical properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-a]pyrazin-5-ium iodide
- 5-Methyl-1-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 1,2,3,5-Tetramethyl-2H-pyrazol-1-ium iodide
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61546-87-0 |
|---|---|
Molecular Formula |
C10H18INO |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-methyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-5-ium-1-one;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-11-7-3-2-5-9(11)10(12)6-4-8-11;/h9H,2-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
NSWDEGUENZMSFG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1C(=O)CCC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


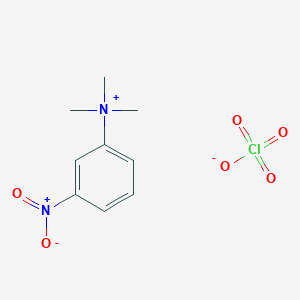


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

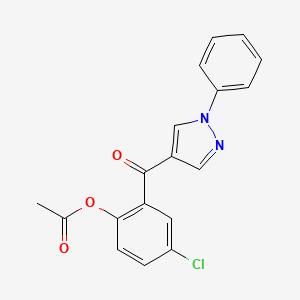
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
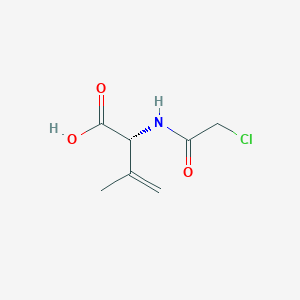
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
